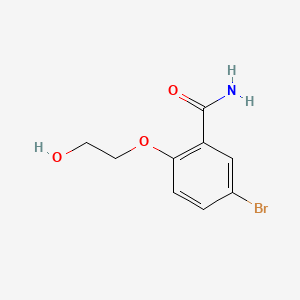

5-bromo-2-(2-hydroxyethoxy)benzamide

CAS No.: 63887-00-3

Cat. No.: VC18688256

Molecular Formula: C9H10BrNO3

Molecular Weight: 260.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63887-00-3 |

|---|---|

| Molecular Formula | C9H10BrNO3 |

| Molecular Weight | 260.08 g/mol |

| IUPAC Name | 5-bromo-2-(2-hydroxyethoxy)benzamide |

| Standard InChI | InChI=1S/C9H10BrNO3/c10-6-1-2-8(14-4-3-12)7(5-6)9(11)13/h1-2,5,12H,3-4H2,(H2,11,13) |

| Standard InChI Key | DKPDJFHVGNUHSL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Br)C(=O)N)OCCO |

Introduction

Structural and Molecular Characteristics

Chemical Identity

5-Bromo-2-(2-hydroxyethoxy)benzamide belongs to the benzamide family, characterized by a benzamide core modified with a bromine atom at the 5-position and a 2-hydroxyethoxy group at the 2-position. The hydroxyethoxy moiety () introduces polarity, potentially enhancing solubility in aqueous environments compared to simpler brominated benzamides .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 63887-00-3 |

| Molecular Formula | |

| Molecular Weight | 260.08 g/mol |

| IUPAC Name | 5-bromo-2-(2-hydroxyethoxy)benzamide |

| SMILES | C1=CC(=C(C=C1Br)C(=O)N)OCCO |

| InChIKey | DKPDJFHVGNUHSL-UHFFFAOYSA-N |

Synthesis and Preparation

| Step | Reaction | Reagents/Conditions | Yield* |

|---|---|---|---|

| 1 | Amidation of 5-bromo-2-hydroxybenzoic acid | NH, DCC, DMAP, DMF | 70–85% |

| 2 | O-Alkylation with 2-chloroethanol | KCO, DMF, 60°C | 50–65% |

*Theoretical yields based on analogous reactions .

Challenges and Optimization

-

Regioselectivity: Competing alkylation at the amide nitrogen may occur, necessitating protective groups or selective conditions .

-

Purification: The polar hydroxyethoxy group complicates crystallization; silica gel chromatography or HPLC may be required.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in water due to the hydroxyethoxy group .

-

Stability: Susceptible to hydrolysis under acidic/basic conditions, especially at elevated temperatures .

Table 3: Predicted Physicochemical Data

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 1.8 (estimated) |

| Melting Point | 180–190°C (decomposition) |

| pKa (Hydroxyl) | ~10.5 |

Recent Research and Future Directions

Antimicrobial Studies

While 5-bromo-2-(2-hydroxyethoxy)benzamide itself is understudied, analogs like N-(benzyl carbamothioyl)-2-hydroxybenzamides exhibit broad-spectrum activity against Bacillus subtilis (MIC 12.5 µg/mL) and Mycobacterium chlorophenolicum (MIC 25 µg/mL) . Structural modifications to the hydroxyethoxy chain could modulate target binding.

Synthetic Chemistry Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume